cis-4-(Aminomethyl)cyclohexanol hydrochloride
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Overview
Description
“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is a chemical compound with the empirical formula C7H16ClNO . It is also known as "cis-4-Hydroxycyclohexylamine hydrochloride" . The molecular weight of this compound is 165.66 .
Molecular Structure Analysis
The InChI code for “cis-4-(Aminomethyl)cyclohexanol hydrochloride” is1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;
. This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is a solid at room temperature . It has a melting point range of 193-200 °C . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
cis-4-(Aminomethyl)cyclohexanol hydrochloride has been utilized in various synthetic processes. For instance, Jia-jun Li (2012) reports its role in synthesizing Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates (Li, 2012). Similarly, F. Tentori et al. (2020) explored its use in the continuous-flow biocatalytic process for synthesizing commercial fragrances (Tentori et al., 2020).
Large-Scale Syntheses and Chemical Transformations
In large-scale syntheses, J. Dener et al. (2001) demonstrated its application in the production of FMOC-protected non-proteogenic amino acids, serving as valuable building blocks for combinatorial libraries (Dener et al., 2001). Coops, Dienske, and Smit (2010) discussed its properties in the context of stereoisomerism of cyclohexanediols (Coops et al., 2010).
Enzymatic and Catalytic Applications
A. Fransson et al. (2006) utilized it in enzymatic resolution, desymmetrization, and kinetic asymmetric transformation of cycloalkanediols, showcasing its versatility in biochemical processes (Fransson et al., 2006). Also, T. Govindaraju et al. (2003) examined its role in DNA/RNA hybridization studies, highlighting its relevance in biochemistry and molecular biology (Govindaraju et al., 2003).
Chemical Analysis and Process Optimization
M. Heinänen and C. Barbas (2001) focused on its quantification and analysis in pharmaceutical forms, demonstrating its importance in pharmacological research and quality control (Heinänen & Barbas, 2001). F. Gallou et al. (2010) developed a selective approach for its formation, showcasing process optimization in chemical synthesis (Gallou et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWGZSFABKRSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Aminomethyl)cyclohexanol hydrochloride |
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